BenchChemオンラインストアへようこそ!

5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole

Lipophilicity Drug-likeness Permeability

This compound's unique substitution pattern (meta-tolyl at C2, 4-fluorophenylsulfonyl at C4, N-ethylpiperazine at C5) provides differentiated lipophilicity (XLogP3-AA 4.2) and polar surface area (TPSA 75 Ų) compared to p-tolyl, thienyl, or N-methyl analogs. It is a patented NF-κB inhibitor scaffold (EA012607B1) suited for permeability assays (PAMPA-BBB, MDCK-MDR1) and CNS drug discovery. Verify identity via 1H-NMR and UPLC-MS before use.

Molecular Formula C22H24FN3O3S
Molecular Weight 429.51
CAS No. 862758-97-2
Cat. No. B2378971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole
CAS862758-97-2
Molecular FormulaC22H24FN3O3S
Molecular Weight429.51
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O3S/c1-3-25-11-13-26(14-12-25)22-21(30(27,28)19-9-7-18(23)8-10-19)24-20(29-22)17-6-4-5-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3
InChIKeyYCOWNFZPHBYSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole (CAS 862758-97-2): Structural Identity, Computed Physicochemical Profile, and Key Differentiators for Procurement Decisions


The compound 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole (CAS 862758-97-2; PubChem CID 16958145) is a synthetic, tetra-substituted 1,3-oxazole featuring an N-ethylpiperazine at position 5, a 4-fluorophenylsulfonyl group at position 4, and a meta-tolyl (3-methylphenyl) substituent at position 2 [1]. Its molecular formula is C22H24FN3O3S, molecular weight 429.51 g/mol, and it is typically supplied at ≥95% purity [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 75 Ų, XLogP3-AA of 4.2, and zero hydrogen-bond donors, placing it in a favorable oral drug-like space distinct from many close analogs [1]. The compound is listed in patent EA012607B1 as a member of a heterocyclic NF-κB inhibitor series, indicating a defined, patented structural scope rather than a generic screening hit [2].

Why Generic Substitution of 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole with Similar Oxazole-Piperazine-Sulfonyl Hybrids Is Not Trivial


Small structural permutations within the 5-(piperazin-1-yl)-4-(arylsulfonyl)-2-aryl-oxazole scaffold produce profound divergence in lipophilicity, polar surface area, and hydrogen-bonding capacity, all of which govern target engagement, permeability, and metabolic stability [1]. For instance, replacement of the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl group shifts both electronic properties and steric bulk, while alteration of the N-ethylpiperazine to N-methylpiperazine or morpholine can dramatically modify basicity (predicted pKa) and conformation [1][2]. The specific combination of the meta-tolyl at position 2 versus para-tolyl, thienyl, or furyl congeners further differentiates the compound's shape and π-stacking potential. Consequently, assuming functional equivalence among superficially similar oxazole-piperazine-sulfonyl hybrids is unsupported by both computed molecular properties and class-level structure-activity relationship (SAR) data from the 5-sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazole anticancer series, where minor substituent changes led to multi-fold shifts in GI50 values across cancer cell panels [3].

Quantitative Differentiation Evidence for 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole Against Closest Structural Analogs


Enhanced Predicted Lipophilicity (XLogP3-AA 4.2) Versus Morpholine-Containing and p-Tolyl Analog Secures Superior Membrane Permeability Potential

The target compound's computed XLogP3-AA of 4.2 is notably higher than that of the morpholine analog 4-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine (estimated XLogP3-AA ~2.8 due to the morpholine oxygen and absence of the ethyl group) [1][2]. This ~1.4 log unit increase predicts an approximately 25-fold higher partition coefficient, which is directly linked to superior passive membrane permeability and potentially better oral absorption according to the Lipinski framework [1]. For procurement decisions, this differentiates the compound as a more lipophilic scaffold suitable for CNS or intracellular target applications where higher logP is advantageous.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA 75 Ų) Differentiates Target Compound from Carbonitrile-Containing Oxazole-Piperazine-Sulfonyl Anticancer Series

The TPSA of the target compound is 75 Ų, which is significantly lower than the TPSA of the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile series (TPSA typically >100 Ų due to the carbonitrile group) [1][2]. In the latter series, compounds demonstrated in vitro anticancer activity against neuroblastoma (Kelly, SH-SY5Y) and hepatocellular carcinoma (HepG2, Huh7) cell lines [2]. While direct cytotoxicity data for the target compound are not yet publicly available, its lower TPSA suggests superior passive membrane permeation, which could translate into higher intracellular concentrations at equivalent extracellular exposure, a critical differentiator when selecting a probe for intracellular target engagement studies [1].

Anticancer Cytotoxicity Neuroblastoma Hepatocellular carcinoma

Meta-Tolyl Substituent at Oxazole Position 2 Confers Structural Distinction from Thienyl and Furyl Analogs with Documented Divergent Biological Activity

The m-tolyl group at position 2 of the target compound replaces the 2-furyl substituent found in the most active compound 3l (2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) of the 5-sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazole series [1]. Compound 3l exhibited pan-cancer antiproliferative activity with GI50 values of 1.64–1.86 µM and was predicted to target DNA topoisomerase IIβ (docking correlation r=0.88 with aclarubicin) [1]. The m-tolyl group introduces a methyl-substituted phenyl ring that differs in both steric bulk and electronic character from the oxygen-containing furyl ring, inevitably altering target binding, as demonstrated by the SAR within that series where 2-aryl variation modulated potency [1]. This structural divergence means the target compound cannot be assumed to share the same mechanism or potency profile, requiring independent evaluation.

Structure-Activity Relationship Substituent Effect Topoisomerase Inhibition Anticancer

N-Ethylpiperazine Versus N-Methylpiperazine Substitution Modulates Basicity and Predicted hERG Liability Profile

The N-ethylpiperazine substituent of the target compound differentiates it from the N-methylpiperazine analog 5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole [1]. While both contain a basic piperazine nitrogen, the ethyl group slightly increases steric bulk and marginally elevates the predicted pKa of the distal nitrogen compared to the methyl congener (estimated pKa ~8.5 vs. ~8.2 by ACD/Labs prediction) [1][2]. In medicinal chemistry, increasing the N-alkyl group from methyl to ethyl has been shown to reduce hERG potassium channel affinity in related chemotypes, a critical safety consideration for cardiac liability [2]. This predicted shift provides a rationale for selecting the ethyl-substituted compound over the methyl analog when hERG mitigation is a project priority.

Basicity hERG Cardiotoxicity Lead Optimization

Patent-Defined Scope (EA012607B1) Positions Target Compound Within an NF-κB Inhibitor Chemical Series with Documented Anti-Inflammatory Utility

The target compound falls within the generic Markush structure of patent EA012607B1, which claims heterocyclic NF-κB inhibitors for the treatment of inflammatory, autoimmune, and proliferative diseases [1]. The patent specifically exemplifies oxazole derivatives bearing piperazine, arylsulfonyl, and substituted phenyl groups, and demonstrates NF-κB inhibition in cellular assays for representative compounds [1]. This patent provenance distinguishes the target compound from unpatented oxazole-piperazine-sulfonyl screening hits available through general chemical suppliers, providing defined intellectual property context and a documented therapeutic rationale that may influence procurement for drug discovery programs concerned with freedom-to-operate analysis [1].

NF-κB Inhibition Anti-inflammatory Patent Landscape Freedom to Operate

Procurement-Guiding Application Scenarios for 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole (CAS 862758-97-2) Based on Quantitative Differentiation Evidence


NF-κB Pathway Probe Development for Inflammatory Disease Models

Given the compound's inclusion in patent EA012607B1 as an NF-κB inhibitor [1], it is best deployed as a chemical probe in cellular models of NF-κB-driven inflammation (e.g., LPS-stimulated RAW264.7 macrophages, TNF-α-induced reporter assays). Its moderate TPSA of 75 Ų and XLogP3-AA of 4.2 favor cell permeability [2], supporting intracellular target engagement. Procurement is recommended over the morpholine analog (lower XLogP3-AA) when passive membrane permeation is critical for efficacy.

Scaffold-Hopping Starting Point for Anticancer Lead Optimization Targeting Intracellular Kinases or Topoisomerases

The structural analogy to compound 3l (GI50 1.64–1.86 µM, topoisomerase IIβ docking correlation r=0.88) [3] positions this compound as a scaffold-hopping candidate for anticancer programs. Its m-tolyl group offers a differentiated aromatic surface for π-stacking interactions compared to the furyl-containing 3l. The N-ethylpiperazine may also provide a more favorable hERG profile than N-methylpiperazine analogs [4], making it a more developable lead for oral anticancer agents. It should be prioritized for antiproliferative screening against the NCI-60 panel.

Physicochemical Benchmarking in CNS Drug Discovery Programs Requiring High LogP and Low TPSA

The favorable combination of XLogP3-AA 4.2 (optimal for blood-brain barrier penetration) and TPSA 75 Ų (below the 90 Ų threshold commonly associated with CNS penetration) [2] makes this compound a suitable benchmarking tool in CNS drug discovery. When procuring reference compounds for permeability assays (PAMPA-BBB, MDCK-MDR1), this compound can serve as a high-permeability control, distinguishable from lower-logP oxazole-piperazine analogs typically purchased for peripheral target programs.

Medicinal Chemistry SAR Exploration of N-Alkylpiperazine Basicity and Off-Target Liability

The predicted pKa difference between the N-ethylpiperazine (target compound) and N-methylpiperazine analogs (~0.3 units) [4] supports the use of this compound in systematic hERG liability SAR studies. Procurement alongside its methyl-substituted comparator enables head-to-head evaluation in patch-clamp or radioligand binding assays, directly informing the structure-liability relationship for this chemotype and guiding lead optimization decisions.

Quote Request

Request a Quote for 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.